
Cobalt;iridium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt and iridium compounds are fascinating due to their unique chemical properties and potential applications in various fields. Cobalt is a transition metal known for its magnetic properties and high melting point, while iridium is a rare, dense metal with significant resistance to corrosion. When combined, cobalt and iridium form compounds that exhibit unique electronic, catalytic, and structural properties, making them valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cobalt-iridium compounds typically involves the use of cobalt and iridium salts as starting materials. One common method is the incipient wetness impregnation technique, where cobalt and iridium precursors are dissolved in a solvent and impregnated onto a support material, followed by drying and calcination . Another method involves the electrospinning-calcination process, where cobalt and iridium salts are electrospun into nanofibers, followed by calcination and reduction .
Industrial Production Methods: In industrial settings, cobalt-iridium compounds are often produced using high-temperature reduction processes. For example, cobalt and iridium oxides can be reduced in a hydrogen atmosphere at elevated temperatures to form the desired alloy . This method ensures high purity and uniformity of the final product, which is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Cobalt-iridium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the oxidation states of cobalt and iridium, which can range from -III to +V for iridium and -II to +III for cobalt .
Common Reagents and Conditions: Common reagents used in the reactions of cobalt-iridium compounds include hydrogen, oxygen, and various ligands such as phosphines and amines . Reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations.
Major Products: The major products formed from the reactions of cobalt-iridium compounds depend on the specific reaction conditions and reagents used. For example, the reduction of cobalt and iridium oxides in a hydrogen atmosphere typically yields metallic cobalt-iridium alloys .
Scientific Research Applications
Cobalt-iridium compounds have a wide range of scientific research applications due to their unique properties. In chemistry, they are used as catalysts for various reactions, including hydrogenation and oxidation . In biology and medicine, cobalt-iridium compounds are being explored for their potential as anticancer agents due to their ability to induce reactive oxygen species and cause DNA damage . In industry, these compounds are used in high-performance water electrolysis for hydrogen production .
Mechanism of Action
The mechanism of action of cobalt-iridium compounds varies depending on their application. In catalytic reactions, the compounds often function by facilitating electron transfer between reactants, thereby lowering the activation energy of the reaction . In biological applications, cobalt-iridium compounds can induce oxidative stress in cells by generating reactive oxygen species, leading to cell death .
Comparison with Similar Compounds
Cobalt-iridium compounds share similarities with other transition metal compounds, such as those of rhodium and platinum. they exhibit unique properties due to the combination of cobalt’s magnetic characteristics and iridium’s resistance to corrosion . Similar compounds include cobalt-rhodium and cobalt-platinum alloys, which also have applications in catalysis and materials science .
Conclusion
Cobalt-iridium compounds are a unique class of materials with diverse applications in chemistry, biology, medicine, and industry. Their preparation methods, chemical reactivity, and mechanisms of action make them valuable for scientific research and industrial processes. By understanding the properties and potential of these compounds, researchers can continue to develop innovative applications and technologies.
Properties
CAS No. |
828940-89-2 |
|---|---|
Molecular Formula |
Co5Ir2 |
Molecular Weight |
679.10 g/mol |
IUPAC Name |
cobalt;iridium |
InChI |
InChI=1S/5Co.2Ir |
InChI Key |
AUCLPTPBBWPBOD-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Co].[Co].[Co].[Co].[Ir].[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


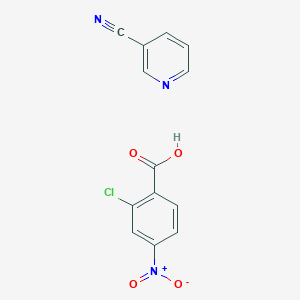
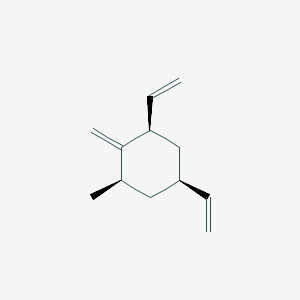
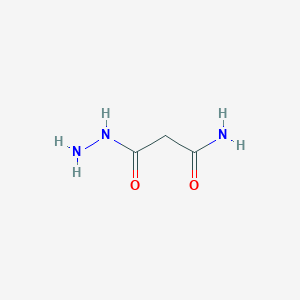
![L-Tyrosyl-3-[(3S)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide](/img/structure/B14226207.png)
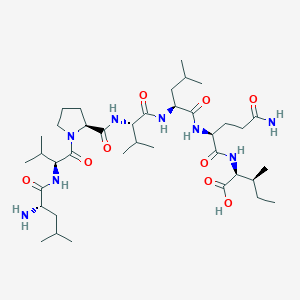

![6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14226230.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(4-fluorophenyl)-3-methyl-](/img/structure/B14226260.png)
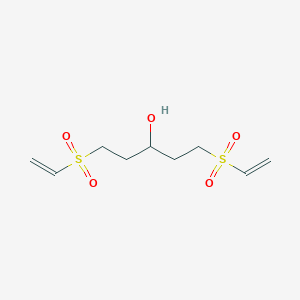

![N-[2-(Dodecyloxy)ethyl]-N,N-bis(2-hydroxyethyl)benzenemethanaminium](/img/structure/B14226275.png)

![2-Amino-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14226293.png)
